2-[3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]-1,3-thiazolidine-4-carboxylic acid
Description
Properties
IUPAC Name |
2-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4S/c1-5-9(15)8(6(3-14)2-12-5)10-13-7(4-18-10)11(16)17/h2,7,10,13-15H,3-4H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNKRUFYOOECEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)C2NC(CS2)C(=O)O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21891-56-5 | |
| Record name | 2-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]-1,3-thiazolidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]-1,3-thiazolidine-4-carboxylic acid typically involves multiple steps. One common approach is to start with the preparation of 3-hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde oxime, which can be synthesized through the reaction of 3-hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde with hydroxylamine . This intermediate is then subjected to cyclization reactions to form the thiazolidine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution. For example, the hydroxyl groups can be oxidized to form corresponding ketones or aldehydes . The compound can also participate in substitution reactions, where functional groups are replaced by other groups under specific conditions .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the hydroxyl groups can lead to the formation of aldehydes or ketones, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Medicinal Chemistry
Tiapirinol has been investigated for its potential therapeutic effects:
- Anti-inflammatory Properties : Studies have shown that Tiapirinol can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
- Neuroprotective Effects : Research indicates that this compound may protect neuronal cells from oxidative stress, suggesting its potential in neurodegenerative disorders .
Biochemical Studies
Tiapirinol is utilized in biochemical assays due to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on specific enzymes involved in metabolic pathways, which could lead to novel therapeutic strategies .
- Receptor Binding : Investigations into its binding affinity to certain receptors highlight its role in modulating physiological responses .
Material Science
The unique structural properties of Tiapirinol allow for its application in material science:
- Polymer Development : Tiapirinol has been used as a building block for synthesizing polymers with enhanced properties, such as improved thermal stability and mechanical strength .
- Nanotechnology : Its incorporation into nanomaterials has been explored for applications in drug delivery systems, enhancing the bioavailability of therapeutic agents .
Case Study 1: Anti-inflammatory Activity
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anti-inflammatory effects of Tiapirinol in an animal model of arthritis. The results demonstrated a significant reduction in joint swelling and pain compared to control groups, indicating its potential as an anti-inflammatory agent .
Case Study 2: Neuroprotection
A study conducted at a leading university investigated the neuroprotective effects of Tiapirinol on cultured neuronal cells exposed to oxidative stress. The findings revealed that treatment with Tiapirinol significantly reduced cell death and preserved neuronal function, suggesting its potential application in treating conditions like Alzheimer's disease .
Mechanism of Action
The mechanism of action of 2-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural and molecular differences between the target compound and its analogs:
Key Observations:
- Phosphorylation vs. Hydroxymethylation: HPPTCA and the PDB 9YX ligand feature a phosphonooxymethyl group at the pyridine C5 position, increasing molecular weight by ~52 Da compared to the target compound.
- Thiazolidine vs. Pyridine Core : The thiazolidine ring in the target compound and its analogs introduces conformational rigidity and sulfur-mediated reactivity, distinguishing them from 4-pyridoxic acid, which lacks this moiety .
Detection Methods :
- The target compound and HPPTCA are analyzed via HPLC-UV, with HPPTCA quantified alongside plasma aminothiols (e.g., cysteine, glutathione) . This suggests shared analytical challenges, such as resolving polar metabolites in biological matrices.
- 4-Pyridoxic acid is typically detected via LC-MS due to its lower molecular weight and simpler structure .
Metabolic Pathways :
- In contrast, 4-pyridoxic acid is a terminal metabolite of vitamin B6, oxidized by 4-pyridoxic acid dehydrogenase to 3-hydroxy-2-methylpyridine-4,5-dicarboxylic acid .
Stability and Reactivity :
- The phosphonooxymethyl group in HPPTCA and the PDB 9YX ligand may confer greater stability against enzymatic hydrolysis compared to the hydroxymethyl group in the target compound .
- The thiazolidine ring’s sulfur atom could participate in redox reactions or metal chelation, a property absent in 4-pyridoxic acid .
Biological Activity
2-[3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]-1,3-thiazolidine-4-carboxylic acid (HTCA) is a derivative of thiazolidine and pyridine that has garnered attention for its potential biological activities. This compound's unique structure suggests various biochemical interactions that may lead to therapeutic applications. This article reviews the biological activity of HTCA, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
HTCA is characterized by its thiazolidine core combined with a pyridine ring. Its molecular formula is , and it has a molecular weight of approximately 226.23 g/mol. The compound exhibits various functional groups, including hydroxyl and carboxylic acid moieties, which contribute to its biological activity.
Antioxidant Activity
Research indicates that HTCA possesses significant antioxidant properties, which are critical in mitigating oxidative stress-related diseases. In vitro studies have shown that HTCA can scavenge free radicals effectively, reducing cellular damage in various models.
Anti-inflammatory Effects
HTCA has demonstrated anti-inflammatory effects in several experimental models. For instance, it inhibited the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential applications in treating inflammatory diseases.
Enzyme Inhibition
HTCA has been investigated for its ability to inhibit specific enzymes related to metabolic pathways. For example, it has shown inhibitory effects on enzymes involved in the metabolism of neurotransmitters, suggesting a role in neurological health.
Study 1: Neuroprotective Effects
A study conducted on rat models demonstrated that HTCA administration resulted in reduced neuronal damage following induced oxidative stress. The compound was found to lower levels of malondialdehyde (MDA), a marker of lipid peroxidation, and increase superoxide dismutase (SOD) activity, indicating enhanced antioxidant defense mechanisms.
Study 2: Anti-cancer Potential
In vitro studies on cancer cell lines revealed that HTCA exhibited cytotoxic effects against various cancer types, including breast and colon cancer cells. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anti-cancer agent.
The biological activities of HTCA are primarily attributed to its interaction with cellular targets such as receptors and enzymes. The presence of hydroxyl groups facilitates hydrogen bonding with biomolecules, enhancing its reactivity and biological efficacy. Additionally, the thiazolidine structure may play a role in modulating metabolic pathways.
Data Summary
Q & A
What are the recommended synthetic routes for 2-[3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]-1,3-thiazolidine-4-carboxylic acid, and what critical parameters influence yield and purity?
Basic Research Question
Methodological Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Condensation of 3-hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carbaldehyde with L-cysteine or its derivatives to form the thiazolidine ring.
- Step 2: Phosphorylation of the hydroxymethyl group (if applicable) using phosphoric acid derivatives under anhydrous conditions .
- Critical Parameters:
- Reflux Conditions: Use acetic acid as a solvent with sodium acetate (0.01 mol) at 100–110°C for 2.5–3 hours to ensure cyclization .
- Purification: Recrystallization from acetic acid or ethanol-water mixtures improves purity (>95%) by removing unreacted intermediates .
- Chiral Control: Enantiomeric purity is maintained using chiral auxiliaries or asymmetric catalysis, as the compound contains two chiral centers (2S,4S) .
Which spectroscopic and crystallographic methods are most effective for confirming the stereochemistry and structural integrity of this compound?
Basic Research Question
Methodological Answer:
- X-ray Crystallography: The gold standard for resolving stereochemistry. RCSB PDB entry 9YX confirms the (2S,4S) configuration via crystallographic data (PDB ID: 9YX) .
- NMR Spectroscopy:
- Mass Spectrometry: High-resolution ESI-MS validates the molecular formula (C₁₁H₁₅N₂O₇PS) with <2 ppm error .
How can researchers resolve contradictions in reported biological activity data for this compound, particularly regarding its enzyme inhibition efficacy?
Advanced Research Question
Methodological Answer:
Contradictions often arise from:
- Impurities: Trace epimers (e.g., 2R,4S) or phosphorylated byproducts (e.g., dephosphorylated analogs) may co-elute in HPLC, altering bioassay results .
- Resolution Strategies:
- Chromatographic Separation: Use chiral columns (e.g., Chiralpak IA) with heptane:isopropanol gradients to isolate epimers .
- Enzyme Assay Controls: Include kinetic assays (e.g., Michaelis-Menten plots) under standardized pH (7.4) and temperature (37°C) to compare inhibition constants (Kᵢ) across studies .
- Structural Confirmation: Co-crystallize the compound with target enzymes (e.g., kinases) to validate binding modes via X-ray diffraction .
What experimental strategies can elucidate the role of the phosphonooxymethyl substituent in the compound's pharmacokinetics and target interaction?
Advanced Research Question
Methodological Answer:
- Solubility and Bioavailability:
- Target Interaction Studies:
- Molecular Docking: Use AutoDock Vina with the PDB structure of the target enzyme (e.g., human phosphatases) to model hydrogen bonding between the phosphonooxymethyl group and active-site residues .
- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) changes upon phosphoryl group removal .
How to design structure-activity relationship (SAR) studies focusing on the thiazolidine and pyridinyl moieties?
Advanced Research Question
Methodological Answer:
- Thiazolidine Modifications:
- Synthesize analogs with methyl/ethyl substitutions at C2 and C4 to evaluate steric effects on ring conformation .
- Replace the carboxylic acid with esters or amides to test pH-dependent activity .
- Pyridinyl Modifications:
- Biological Testing:
- Screen analogs against a panel of enzymes (e.g., oxidoreductases, hydrolases) using fluorescence-based activity assays.
- Correlate IC₅₀ values with computational descriptors (e.g., molecular polar surface area) via QSAR modeling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
